molecular formula C12H10N4OS B2364005 (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 170802-09-2

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2364005
CAS No.: 170802-09-2
M. Wt: 258.3
InChI Key: UEUIVCJTVIHWAU-RMKNXTFCSA-N
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Description

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved through condensation reactions involving aldehydes and nitriles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiadiazole derivatives are known for their diverse biological activities.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with potential biological activities.

    4-Methoxyphenylacetonitrile: A related compound with a similar aromatic structure.

    Thiosemicarbazide: A precursor in the synthesis of thiadiazoles.

Uniqueness

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to its combination of a thiadiazole ring, an amino group, and a methoxyphenyl group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-17-10-4-2-8(3-5-10)6-9(7-13)11-15-16-12(14)18-11/h2-6H,1H3,(H2,14,16)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIVCJTVIHWAU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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